molecular formula C17H11FN2O3 B1387275 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid CAS No. 1170530-26-3

4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Cat. No. B1387275
M. Wt: 310.28 g/mol
InChI Key: VSNXRKXARRVLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid” is a chemical compound with the molecular formula C17H11FN2O3 . It has a molecular weight of 310.28 . This compound is used in scientific research, and its unique structure allows for diverse applications, such as drug discovery and material synthesis.

Safety And Hazards

Safety measures for handling “4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid” include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-13-5-7-14(8-6-13)23-16-10-9-15(19-20-16)11-1-3-12(4-2-11)17(21)22/h1-10H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNXRKXARRVLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
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4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
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4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 4
4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 5
4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 6
4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

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